molecular formula C17H34NaO2 B3044257 Sodium heptadecanoate CAS No. 1002-82-0

Sodium heptadecanoate

Cat. No.: B3044257
CAS No.: 1002-82-0
M. Wt: 293.4 g/mol
InChI Key: HHNMROJFRCMUJX-UHFFFAOYSA-N
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Description

Sodium heptadecanoate, also known as sodium margarate, is the sodium salt of heptadecanoic acid. Heptadecanoic acid, commonly referred to as margaric acid, is a saturated fatty acid with the molecular formula C17H34O2. This compound is represented by the molecular formula C17H33NaO2. This compound is typically found in trace amounts in the fat and milkfat of ruminants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium heptadecanoate can be synthesized through the neutralization of heptadecanoic acid with sodium hydroxide. The reaction is as follows:

C17H34O2+NaOHC17H33NaO2+H2O\text{C17H34O2} + \text{NaOH} \rightarrow \text{C17H33NaO2} + \text{H2O} C17H34O2+NaOH→C17H33NaO2+H2O

In this reaction, heptadecanoic acid is dissolved in an appropriate solvent, and sodium hydroxide is added gradually under controlled temperature conditions to ensure complete neutralization.

Industrial Production Methods: Industrial production of this compound involves the saponification of fats containing heptadecanoic acid. The fats are hydrolyzed in the presence of a strong base like sodium hydroxide, resulting in the formation of this compound and glycerol. The process is typically carried out in large reactors with continuous stirring and temperature control to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the terminal methyl group, forming heptadecanoic acid derivatives.

    Reduction: Reduction reactions can convert this compound back to heptadecanoic acid.

    Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reactions with other metal salts can lead to the formation of different heptadecanoate salts.

Major Products Formed:

    Oxidation: Heptadecanoic acid derivatives.

    Reduction: Heptadecanoic acid.

    Substitution: Various metal heptadecanoates.

Scientific Research Applications

Sodium heptadecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium heptadecanoate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier and in facilitating various chemical reactions. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and bioavailability of hydrophobic compounds .

Comparison with Similar Compounds

  • Sodium palmitate (C16H31NaO2)
  • Sodium stearate (C18H35NaO2)
  • Sodium oleate (C18H33NaO2)

Comparison:

This compound stands out due to its specific chain length and the resulting physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

1002-82-0

Molecular Formula

C17H34NaO2

Molecular Weight

293.4 g/mol

IUPAC Name

sodium;heptadecanoate

InChI

InChI=1S/C17H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);

InChI Key

HHNMROJFRCMUJX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O.[Na]

1002-82-0

Related CAS

506-12-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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